Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 253687-16-0
VCID: VC2698458
InChI: InChI=1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(9)11-6(5)13-2/h4H,3H2,1-2H3
SMILES: CCOC(=O)C1=CN=C(N=C1OC)Cl
Molecular Formula: C8H9ClN2O3
Molecular Weight: 216.62 g/mol

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate

CAS No.: 253687-16-0

Cat. No.: VC2698458

Molecular Formula: C8H9ClN2O3

Molecular Weight: 216.62 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate - 253687-16-0

Specification

CAS No. 253687-16-0
Molecular Formula C8H9ClN2O3
Molecular Weight 216.62 g/mol
IUPAC Name ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate
Standard InChI InChI=1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(9)11-6(5)13-2/h4H,3H2,1-2H3
Standard InChI Key SITLDRDUSPWTPL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(N=C1OC)Cl
Canonical SMILES CCOC(=O)C1=CN=C(N=C1OC)Cl

Introduction

Basic Properties and Structural Characteristics

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is a pyrimidine derivative with the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 g/mol. This compound has been registered with two different CAS numbers: 253687-16-0 and 1260178-65-1, which appears to represent the same chemical entity across different registration systems.

The compound features a pyrimidine ring with specific functional groups at defined positions:

  • A chlorine atom at position 2

  • A methoxy group at position 4

  • An ethyl carboxylate group at position 5

Table 1: Basic Properties of Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate

PropertyValue
IUPAC NameEthyl 2-chloro-4-methoxypyrimidine-5-carboxylate
Molecular FormulaC8H9ClN2O3
Molecular Weight216.62 g/mol
CAS Numbers253687-16-0, 1260178-65-1
InChIInChI=1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(9)11-6(5)13-2/h4H,3H2,1-2H3
InChI KeySITLDRDUSPWTPL-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=CN=C(N=C1OC)Cl
Physical StateSolid

The structure contains multiple reactive sites that contribute to its versatility in chemical synthesis. The chlorine atom at position 2 can readily undergo nucleophilic substitution reactions, while the ester group provides opportunities for various transformations including hydrolysis, reduction, and amidation.

Synthesis Methods

The synthesis of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate can be achieved through multiple synthetic routes, with the most common approaches described below.

Direct Esterification

One synthetic route involves the direct esterification of 2-chloro-4-methoxypyrimidine-5-carboxylic acid with ethanol in the presence of an acid catalyst. This approach typically requires anhydrous conditions to prevent hydrolysis of the ester group.

Carbonylation

Another method involves the reaction of 2-chloro-4-methoxypyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction is typically carried out under anhydrous conditions to optimize yield.

Substitution-Chlorination Sequence

A patent describes a two-step synthesis approach:

  • Substitution reaction of 2-methylthio-4-chloropyrimidine-ethyl formate with an alkali reagent to obtain 2-methylthio-4-methoxypyrimidine-ethyl formate as an intermediate.

  • Chlorination reaction of the intermediate to obtain the target compound 2-chloro-4-methoxypyrimidine-ethyl formate .

Industrial production methods often employ continuous flow processes to enhance efficiency and yield. These processes utilize automated reactors with precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactivity

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate exhibits distinct reactivity patterns that make it valuable in organic synthesis.

Nucleophilic Substitution Reactions

The compound readily undergoes nucleophilic substitution reactions where the chlorine atom at position 2 can be replaced by various nucleophiles:

  • Amines and amides yielding amino derivatives

  • Alkoxides producing alkoxy derivatives

  • Thiols forming thioether derivatives

These reactions typically require appropriate base catalysts such as sodium methoxide or potassium tert-butoxide, and are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction Reactions

The ester functionality can be reduced to form corresponding alcohols or amines using reducing agents:

  • Lithium aluminum hydride (LiAlH4) in anhydrous ether for complete reduction

  • Sodium borohydride (NaBH4) in methanol for selective reduction

Oxidation Reactions

The methoxy group can undergo oxidation to yield aldehyde or carboxylic acid derivatives using oxidizing agents such as:

  • Potassium permanganate (KMnO4)

  • Chromium trioxide (CrO3) in acidic or basic conditions

Table 2: Major Reaction Types and Products

Reaction TypeReagentsConditionsMajor Products
Nucleophilic SubstitutionAmines, alkoxides, thiolsBase catalyst, polar aprotic solvent2-substituted pyrimidine derivatives
ReductionLiAlH4, NaBH4Anhydrous conditionsAlcohol or amine derivatives
OxidationKMnO4, CrO3Acidic/basic conditionsAldehyde or carboxylic acid derivatives
HydrolysisAqueous base or acidHeatingCarboxylic acid derivatives

Biological Activities

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate demonstrates significant biological activities that make it valuable in pharmaceutical research.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism likely involves disrupting nucleic acid synthesis in microbial cells, thereby inhibiting their growth and proliferation. Studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Anticancer Properties

The compound shows potential anticancer effects through multiple mechanisms:

  • Competitive inhibition of key enzymes such as thymidylate synthase and dihydrofolate reductase

  • Interference with DNA/RNA synthesis pathways

  • Induction of cell cycle arrest and apoptosis in rapidly dividing cells

These properties make it a candidate for anticancer drug development.

Structure-Activity Relationships

The biological activity of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is influenced by its specific structural features:

Table 3: Structure-Activity Relationships

Structural FeatureEffect on ActivityMechanism
Chlorine at position 2Enhances reactivityFacilitates nucleophilic substitution
Methoxy at position 4Increases lipophilicityImproves cell membrane penetration
Ethyl carboxylate at position 5Provides synthetic handleAllows for further functionalization

The methoxy group enhances lipophilicity, improving the compound's ability to penetrate cell membranes. Additionally, it can participate in hydrogen bonding interactions that may increase binding affinity to target enzymes.

Applications in Scientific Research

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate has diverse applications across multiple scientific disciplines.

Table 4: Applications Across Scientific Fields

FieldApplicationsExamples
ChemistryBuilding block for complex compoundsSynthesis of novel heterocycles
BiologyStudy of antimicrobial and anticancer mechanismsEnzyme inhibition studies
MedicineIntermediate for pharmaceutical agentsDevelopment of anticancer drugs
AgricultureDevelopment of agrochemicalsHerbicides and fungicides

Applications in Chemistry

In the field of chemistry, this compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structural features allow for selective modifications that can lead to diverse derivatives with enhanced properties.

Applications in Biology and Medicine

The compound's ability to interact with nucleic acids and enzymes involved in nucleic acid metabolism makes it valuable for studying biological mechanisms. In medicine, it serves as an intermediate in the synthesis of pharmaceutical agents targeting diseases including cancers and infections.

Applications in Agriculture

In agrochemical applications, ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is utilized in the development of herbicides and fungicides. Its ability to interfere with nucleic acid metabolism in plants and fungi makes it effective for crop protection and yield enhancement.

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